4-(2,2-difluoroethyl)benzoic acid
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Overview
Description
4-(2,2-difluoroethyl)benzoic acid is an organic compound with the molecular formula C9H8F2O2 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a 2,2-difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-difluoroethyl)benzoic acid typically involves the introduction of the 2,2-difluoroethyl group to the benzoic acid core. One common method is through the Friedel-Crafts alkylation reaction, where benzoic acid is reacted with 2,2-difluoroethanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-difluoroethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzoic acids, while reduction can produce difluorobenzyl alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.
Scientific Research Applications
4-(2,2-difluoroethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,2-difluoroethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the difluoroethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in metabolic pathways and biological activities, making it a valuable tool in biochemical and pharmacological research.
Comparison with Similar Compounds
Similar Compounds
4-(2,2-difluoroethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
4-(2,2-difluoroethyl)phenol: Contains a hydroxyl group in place of the carboxylic acid.
2,4-difluorobenzoic acid: Another fluorinated benzoic acid derivative with different substitution patterns.
Uniqueness
4-(2,2-difluoroethyl)benzoic acid is unique due to the specific placement of the difluoroethyl group, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
1176283-78-5 |
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Molecular Formula |
C9H8F2O2 |
Molecular Weight |
186.15 g/mol |
IUPAC Name |
4-(2,2-difluoroethyl)benzoic acid |
InChI |
InChI=1S/C9H8F2O2/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5H2,(H,12,13) |
InChI Key |
XEHQUNBCBNYSRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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